Antifungal Potency Advantage of 2-Bromo-N-phenylacetamide Over Fluconazole in Resistant Clinical Isolates
2-Bromo-N-phenylacetamide demonstrates strong fungicidal activity against clinical isolates of fluconazole-resistant Candida species. In a study of 47% fluconazole-resistant strains, the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for 87.5% of strains and a Minimum Fungicidal Concentration (MFC) of 64 µg/mL for 81.25% of strains [1]. This contrasts with fluconazole, to which these isolates were already resistant, establishing the brominated compound's activity in a therapeutically challenging resistance profile. This direct comparison validates its utility over standard azole antifungals in resistant infection models.
| Evidence Dimension | Antifungal Potency against Fluconazole-Resistant Candida spp. |
|---|---|
| Target Compound Data | MIC = 32 µg/mL (87.5% of strains); MFC = 64 µg/mL (81.25% of strains) |
| Comparator Or Baseline | Fluconazole |
| Quantified Difference | Target compound is active against fluconazole-resistant strains; comparator is ineffective by definition of resistance. |
| Conditions | In vitro broth microdilution assay against 47% fluconazole-resistant clinical isolates from patients with invasive candidiasis. |
Why This Matters
This data positions 2-bromo-2-phenylacetamide as a validated starting point for developing new antifungal agents targeting resistant pathogens, justifying its selection over non-halogenated or less active analogs in medicinal chemistry programs.
- [1] de Oliveira Filho, A. A., et al. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. Observatorio Latinoamericano, 4(1). View Source
